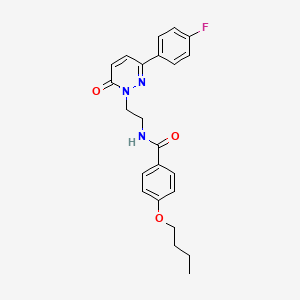
4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound with a complex structure that includes a butoxy group, a benzamide moiety, and a pyridazinone derivative. This unique composition suggests potential therapeutic applications, particularly in the field of medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C23H24FN3O3, and it has a molecular weight of 409.5 g/mol. The presence of the fluorophenyl group is particularly noteworthy as it may enhance the compound's binding affinity to biological targets, improving its pharmacological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C23H24FN3O3 |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 921850-54-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes linked to various disease processes, including cancer.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, altering cellular signaling pathways.
The mechanism is still under investigation, but preliminary studies suggest that the compound may modulate cellular processes involved in proliferation and apoptosis.
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. It has been suggested that its structural components allow for selective targeting of cancerous cells.
- Neuroprotective Effects : Some derivatives have demonstrated potential in treating neurodegenerative diseases by inhibiting enzymes like butyrylcholinesterase (BuChE), which is linked to Alzheimer's disease.
Case Studies
A recent study explored the effectiveness of pyridazinone derivatives in modulating myc oncogene activity, which is crucial in cancer development. The findings indicated that these compounds could significantly reduce cell proliferation in myc-overexpressing cells, highlighting their potential as anticancer agents .
Another investigation focused on the selectivity of similar compounds against BuChE and acetylcholinesterase (AChE). Results showed that certain derivatives exhibited high selectivity toward BuChE with IC50 values ranging from 5.07 µM to 81.16 µM, indicating their potential for developing new treatments for Alzheimer's disease .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-methoxy-N-{2-[3-(4-fluorophenyl)-6-oxo-pyridazin-1-yl]ethyl}benzamide | Methoxy group instead of butoxy | Analgesic and anti-inflammatory |
| N-(4-chlorophenyl)-2-(pyridazinone) | Lacks benzamide structure | Antidepressant properties |
| 3-methyl-N-{2-[3-(phenyl)-5-oxo-pyridazine]} | Methyl substitution on pyridazine | Potential anti-cancer activity |
Propriétés
IUPAC Name |
4-butoxy-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-2-3-16-30-20-10-6-18(7-11-20)23(29)25-14-15-27-22(28)13-12-21(26-27)17-4-8-19(24)9-5-17/h4-13H,2-3,14-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTKJAKXDCLTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













